6-Iodo Diosmin

Overview

Description

6-Iodo Diosmin is a flavone glycoside . It is used for pharmaceutical analytical testing . It is an impurity of Diosmin .

Synthesis Analysis

Diosmin can be manufactured by extracting hesperidin from citrus rinds, followed by conversion of hesperidin to diosmin . The biosynthesis of Diosmin in most species takes place following the general phenylpropanoid pathway and the flavonoid biosynthetic branch .

Molecular Structure Analysis

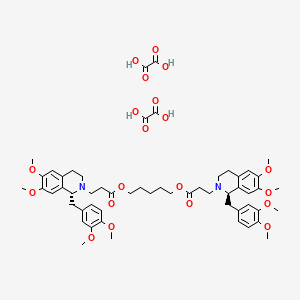

The molecular formula of 6-Iodo Diosmin is C28H31IO15 . It contains total 79 bond(s); 48 non-H bond(s), 14 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 5 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 6 hydroxyl group(s), 2 aromatic hydroxyl(s), 6 secondary alcohol(s), 3 ether(s) (aliphatic) and 3 ether(s) (aromatic) .

Physical And Chemical Properties Analysis

The predicted melting point of 6-Iodo Diosmin is 199-200°C . The predicted density is 1.92±0.1 g/cm3 .

Scientific Research Applications

Antioxidative Properties

6-Iodo Diosmin: has been shown to exhibit significant antioxidative effects. This compound can neutralize free radicals, which are unstable molecules that can cause oxidative stress and damage to cells. Its antioxidative capability makes it a potential candidate for research in preventing oxidative stress-related diseases, such as cardiovascular disorders and certain types of cancer .

Anti-inflammatory Applications

The anti-inflammatory properties of 6-Iodo Diosmin are noteworthy. It has been found to inhibit various inflammatory pathways, which could be beneficial in the treatment of chronic inflammatory diseases. Research is ongoing to explore its effectiveness in conditions like arthritis, inflammatory bowel disease, and dermatitis .

Antihyperglycemic Activity

Studies have indicated that 6-Iodo Diosmin may have antihyperglycemic effects, which could be utilized in managing diabetes. By influencing glucose metabolism, it could help in maintaining normal blood sugar levels, making it a subject of interest for diabetes research and potential therapeutic applications .

Antimutagenic Potential

The compound’s antimutagenic potential is being explored, particularly in the context of cancer research6-Iodo Diosmin might protect DNA from mutations that can lead to cancer, thus serving as a preventive agent against the development of certain cancers .

Antiulcer Effects

Research into the antiulcer effects of 6-Iodo Diosmin suggests it could help in the treatment of peptic ulcers. Its ability to promote healing and protect the gastric mucosa from damage is of particular interest in gastroenterology .

Neuroprotective Effects

There is evidence to suggest that 6-Iodo Diosmin could have neuroprotective effects. It may play a role in treating neurodegenerative diseases like Alzheimer’s by preventing the aggregation of amyloid peptides, which are associated with the progression of such conditions .

Anticardiovascular Benefits

The anticardiovascular properties of 6-Iodo Diosmin are being investigated for their potential to protect against heart disease. Its effects on blood vessels and heart muscle cells could make it a valuable compound in cardiovascular research .

Liver Protection

Finally, 6-Iodo Diosmin has shown promise in protecting the liver. It may have hepatoprotective effects, which could be beneficial in preventing liver diseases or reducing the severity of liver damage caused by toxins .

Mechanism of Action

Target of Action

6-Iodo Diosmin, a derivative of the flavonoid Diosmin, is likely to share similar targets with its parent compound. Diosmin is known to support vascular health . It helps maintain the structure and function of the circulatory system, particularly vein strength and competence . .

Mode of Action

It is suggested that diosmin, and by extension 6-iodo diosmin, may work by reducing swelling and restoring normal vein function . It also appears to have antioxidative effects . Some resources indicate that Diosmin binds to the aryl hydrocarbon receptor, but the clinical relevance to vascular function is unknown .

Biochemical Pathways

Diosmin has been found to be involved in several biochemical pathways. It has been suggested that Diosmin may be involved in the negative regulation of apoptosis and protein phosphorylation . Key pathways for the treatment of renal fibrosis, such as pathways in cancer, MAPK signaling pathway, Ras signaling pathway, PI3K-Akt signaling pathway, and HIF-1 signaling pathway, have been indicated as potentially affected by Diosmin . .

Pharmacokinetics

It is known that after oral administration, diosmin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . The solubility of 6-Iodo Diosmin is slightly soluble in aqueous base and DMSO , which may impact its bioavailability.

Result of Action

Diosmin has been found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models

Action Environment

It is known that diosmin is stable under recommended storage conditions . It is also known that the compound is stable at -20°C

Safety and Hazards

properties

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31IO15/c1-9-20(32)23(35)25(37)27(41-9)40-8-17-21(33)24(36)26(38)28(44-17)43-16-7-15-18(22(34)19(16)29)12(31)6-14(42-15)10-3-4-13(39-2)11(30)5-10/h3-7,9,17,20-21,23-28,30,32-38H,8H2,1-2H3/t9-,17+,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHZOEUTFCPQMO-MBXQFJRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31IO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)

![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601603.png)

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)

![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)